molecular formula C14H14N2O4S B13878319 Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate

Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate

Cat. No.: B13878319
M. Wt: 306.34 g/mol
InChI Key: GTBLWFBFBJEVBX-UHFFFAOYSA-N
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Description

Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate is a chemical compound with the molecular formula C14H14N2O4S It is characterized by the presence of a phenyl group, a pyridine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate typically involves the reaction of 6-(methylsulfonylmethyl)pyridin-3-amine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is typically conducted at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

phenyl N-[6-(methylsulfonylmethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C14H14N2O4S/c1-21(18,19)10-12-8-7-11(9-15-12)16-14(17)20-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,16,17)

InChI Key

GTBLWFBFBJEVBX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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